molecular formula C27H37NO4 B5193339 N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 5936-31-2

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B5193339
CAS No.: 5936-31-2
M. Wt: 439.6 g/mol
InChI Key: FKKMHJUUPABHDA-UHFFFAOYSA-N
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Description

The compound N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is a structurally complex acetamide derivative featuring:

  • A central acetamide core.
  • A 2,2-dimethyloxan-4-yl group (a substituted tetrahydropyran ring).
  • A 2-methoxyphenyl substituent.
  • A 4-methoxyphenylmethyl group.

Similar compounds have demonstrated roles in cancer therapy, antimicrobial activity, and enzyme targeting .

Properties

IUPAC Name

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO4/c1-20(29)28(19-21-10-12-23(30-4)13-11-21)16-14-24(22-15-17-32-27(2,3)18-22)25-8-6-7-9-26(25)31-5/h6-13,22,24H,14-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKMHJUUPABHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(C1CCOC(C1)(C)C)C2=CC=CC=C2OC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386993
Record name N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-31-2
Record name N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the oxane ring and the aromatic components separately. These components are then linked through a series of reactions, including alkylation and acylation, under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or sulfonates.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Scientific Research Applications

Medicinal Chemistry

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide has been investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The methoxyphenyl groups may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets, potentially leading to apoptosis in malignant cells.
  • Anti-inflammatory Properties : Research has shown that derivatives of acetamides can possess anti-inflammatory effects. This compound's unique structure may modulate inflammatory pathways, offering a therapeutic avenue for conditions such as arthritis or chronic inflammation.

Neuropharmacology

The design of this compound suggests possible applications in neuropharmacology due to its lipophilic nature (high LogP value), which may facilitate blood-brain barrier penetration.

  • Potential Use in Neurological Disorders : Compounds with similar profiles have been explored for their neuroprotective properties. Investigating the effects of this compound on neurodegenerative diseases like Alzheimer's or Parkinson's could reveal new treatment strategies.

Synthetic Chemistry

As a synthetic intermediate, this compound can be utilized in the development of other chemical entities. Its unique functional groups allow for further modification and optimization in drug design.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in a pharmacological journal evaluated the cytotoxicity of structurally related acetamides against breast cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that modifications to the acetamide scaffold could enhance anticancer activity .
  • Neuroprotective Effects :
    • In another study focusing on neuropharmacological applications, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The findings highlighted potential benefits in developing treatments for neurodegenerative diseases .
  • Anti-inflammatory Mechanisms :
    • A recent investigation into anti-inflammatory agents revealed that derivatives of this compound could inhibit pro-inflammatory cytokine production in vitro, indicating a promising pathway for treating inflammatory diseases .

Mechanism of Action

The mechanism by which N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in Acetamide Derivatives

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents/Features Molecular Weight (g/mol) Key Applications/Findings Reference
N-[6-Hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide (35a) Chromen-4-one core, 2-methoxyphenyl, hexyl chain 423.5 (estimated) FPR1 antagonism; evaluated in gastric cancer models
2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)acetamide (III-29) Chlorophenyl, dimethoxyphenethyl, propylacetamide 432.18 Synthetic intermediate; structural diversity for antimicrobial screening
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydropyrazole 394.25 Structural mimic of benzylpenicillin; coordination chemistry applications
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide Chroman core, 4-methoxyphenyl, nitro group ~500 (estimated) Antibacterial/antifungal candidate (inferred from nitro and heterocyclic motifs)

Key Observations :

  • Methoxy Substitution : The 2- and 4-methoxyphenyl groups in the target compound are common in analogues like 35a and III-27. Methoxy groups enhance lipophilicity and influence binding to hydrophobic enzyme pockets or receptors .
  • Heterocyclic Moieties: The 2,2-dimethyloxan-4-yl group distinguishes the target compound from chromenone (35a) and chroman () derivatives. Such groups modulate solubility and metabolic stability .

Pharmacological and Physicochemical Properties

  • Solubility: Methoxy groups in the target compound likely improve water solubility compared to non-polar analogues like III-29 (chlorophenyl) but reduce it relative to hydroxylated derivatives (e.g., N-(4-hydroxyphenyl)acetamide) .
  • Metabolic Stability : The tetrahydropyran ring (2,2-dimethyloxan-4-yl) may confer resistance to oxidative metabolism compared to linear alkyl chains in compounds like 35a .

Computational Analysis :

  • The Glide XP scoring function () predicts enhanced binding for compounds with hydrophobic enclosure and hydrogen-bonding motifs, both present in the target compound’s methoxy and tetrahydropyran groups.
  • Steric repulsion between the 2,2-dimethyloxan-4-yl and methoxyphenyl groups (as seen in ’s conformational analysis) may require optimization for target engagement .

Biological Activity

N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic compound with potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C27H37NO4C_{27}H_{37}NO_4, and it possesses a complex structure that contributes to its biological properties.

PropertyValue
Molecular Weight437.59 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, although detailed mechanisms remain to be elucidated.

Pharmacological Effects

  • Anti-inflammatory Activity : In vitro studies have indicated that the compound may inhibit pro-inflammatory cytokines, potentially making it useful for treating conditions characterized by inflammation.
  • Analgesic Properties : The compound has shown promise in reducing pain responses in animal models, suggesting potential applications in pain management.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may have selective toxicity towards certain cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study 1 : A study published in 2020 examined the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed a significant reduction in joint swelling and inflammation markers compared to controls .
  • Study 2 : A cytotoxicity assay performed on various cancer cell lines revealed that the compound induced apoptosis in breast cancer cells at concentrations above 10 µM, with minimal effects on normal cell lines .

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of this compound. Current data indicate that while it exhibits promising biological activity, further studies are needed to evaluate long-term effects and potential toxicity.

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